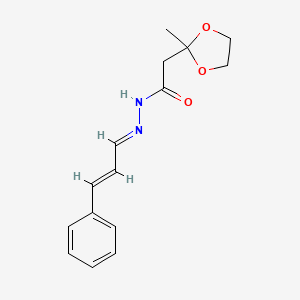

2-(2-methyl-1,3-dioxolan-2-yl)-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This section would usually provide an overview of the compound, including its relevance and general properties. However, there is no direct research available on this specific compound. Instead, insights will be drawn from studies on similar compounds to provide context.

Synthesis Analysis

The synthesis of related acetohydrazide compounds involves various methods, including the condensation of hydrazides with aldehydes or ketones. For example, hydrazides react with acetylenes under mild conditions to form specific substituted derivatives, as demonstrated by Dvorko et al. (2008) in their synthesis of carbonothioic dihydrazides (Dvorko, Glotova, Albanov, Chipanina, Kazheva, Shilov, & Dyachenko, 2008).

Molecular Structure Analysis

The molecular structure of acetohydrazides can be complex, often determined through X-ray crystallography and spectroscopic methods. For related compounds, specific configurations, such as the E or Z forms around the C=N bond, can influence physical and chemical properties (T. V. Quoc et al., 2019).

Chemical Reactions and Properties

Acetohydrazides undergo various chemical reactions, including condensation, cyclization, and oxidation. They can form heterocyclic structures or react with other reagents to form new compounds. Mahmoud et al. (2013) described the reactions of cyanoacetohydrazides to form novel heterocycles (Mahmoud, El-ziaty, El-Azm, Ismail, & Shiba, 2013).

Applications De Recherche Scientifique

Synthesis and Reactions in Medicinal Chemistry A study by Abdel-Wahab, et al. (2008) delves into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, showcasing their potential as antihypertensive α-blocking agents with low toxicity. This research highlights the chemical's versatility in forming compounds that could be valuable in the development of new medications (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Polymer Science and Thermal Degradation The thermal degradation and polymerization of related compounds have been studied by Coskun, et al. (1998), indicating the relevance of such chemicals in polymer science. This research provides insights into how these compounds behave under thermal stress, which is crucial for material science and engineering applications (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

Organic Synthesis and Heterocyclic Chemistry Bacchi, et al. (2005) explored the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to yield a variety of heterocyclic derivatives. This study exemplifies the compound's utility in the synthesis of diverse heterocyclic structures, which are foundational in pharmaceutical development and organic chemistry (Bacchi, Costa, Della Ca', Gabriele, Salerno, & Cassoni, 2005).

Nonlinear Optical Properties and Material Science Investigation into the nonlinear optical properties of hydrazones by Naseema, et al. (2010) revealed potential applications in optical devices. The study suggests that compounds related to the chemical could serve as candidates for optical limiters and switches, which are critical in the development of optical computing and signal processing technologies (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).

Heterocyclic Derivative Synthesis for Antimicrobial Activity Saeed and Mumtaz (2017) described the synthesis of novel isochroman-triazoles and thiadiazole hybrids from related acetohydrazides, demonstrating moderate to good antimicrobial activity against several bacterial and fungal strains. This highlights the potential of such chemicals in contributing to the development of new antimicrobial agents (Saeed & Mumtaz, 2017).

Propriétés

IUPAC Name |

2-(2-methyl-1,3-dioxolan-2-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-15(19-10-11-20-15)12-14(18)17-16-9-5-8-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,17,18)/b8-5+,16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJWHRKHUYWHHU-ZCPHBQKFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CC(=O)NN=CC=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCCO1)CC(=O)N/N=C/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)

![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)

![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)

![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)

![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)